Regioisomeric Bromine Position: 5-Bromo vs. 6-Bromo and 2-Bromo Substitution Determines Cross-Coupling Reactivity and Electronic Profile
The 5-bromo substitution pattern places the bromine atom at the meta position relative to the pyridine nitrogen. In contrast, the 6-bromo regioisomer (CAS 545421-16-7) places bromine ortho/para to the ring nitrogen, and the 2-bromo regioisomer (CAS 1715957-79-1) places it at the ortho position. This positional difference alters the electron density distribution on the pyridine ring: the Hammett substituent constant σmeta for Br is 0.39, whereas σpara is 0.23 [1]. In palladium-catalyzed cross-coupling reactions, the oxidative addition rates of aryl bromides are modulated by ring electronics, with electron-poor pyridines (5-bromo-3-substituted) generally reacting faster than electron-rich congeners [2]. Additionally, the 5-position on 3-substituted pyridines avoids steric congestion adjacent to the nitrogen lone pair, which can retard coupling at the 2- or 6-positions [2]. Target compound SMILES (OCC=Cc1cncc(Br)c1) ; 6-bromo regioisomer SMILES (OCC=Cc1ccc(Br)nc1) .
| Evidence Dimension | Bromine substitution position on pyridine ring and electronic effects on cross-coupling reactivity |
|---|---|
| Target Compound Data | 5-Bromo substitution (meta to pyridine N); Hammett σmeta(Br) = 0.39; SMILES OCC=Cc1cncc(Br)c1; MW 214.06 |
| Comparator Or Baseline | 6-Bromo regioisomer (CAS 545421-16-7): ortho/para to N; Hammett σpara(Br) = 0.23; SMILES OCC=Cc1ccc(Br)nc1; MW 214.06 . 2-Bromo regioisomer (CAS 1715957-79-1): ortho to N; MW 214.06 [3]. |
| Quantified Difference | Hammett σ difference: σmeta − σpara = +0.16; meta-bromo pyridine is more electron-deficient and generally undergoes faster oxidative addition in Pd(0) cross-coupling than para-substituted congeners [1][2]. |
| Conditions | Hammett substituent constants from literature compilations; cross-coupling reactivity trends established for aryl bromides with Pd(PPh3)4 and Pd2(dba)3 catalyst systems [2]. |
Why This Matters
Selection of the 5-bromo regioisomer over the 6- or 2-bromo analogs directly affects the efficiency and regiochemical outcome of Suzuki, Heck, and Sonogashira coupling reactions, which is critical for library synthesis throughput and the fidelity of SAR exploration in medicinal chemistry programs.
- [1] Hansch, C., Leo, A., Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91 (2), 165–195. View Source
- [2] Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483. View Source
- [3] Kuujia. 3-(2-Bromopyridin-3-yl)prop-2-en-1-ol (CAS 1715957-79-1). MW 214.06, Formula C8H8BrNO. View Source
